

A Comparative Guide to Spectroscopic and Theoretical Analysis of 2-Anthracenesulfonic Acid

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Compound of Interest		
Compound Name:	Einecs 277-233-1	
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This guide provides a comparative overview of experimental spectroscopic data and theoretical modeling for 2-Anthracenesulfonic acid (**Einecs 277-233-1**), a significant compound in chemical research and development. Due to the limited availability of comprehensive, publicly accessible datasets for this specific molecule, this document also references data from closely related compounds to illustrate the cross-validation process. The methodologies presented are designed to offer researchers, scientists, and drug development professionals a framework for comparing experimental results with theoretical predictions.

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for 2-Anthracenesulfonic acid and its sodium salt derivative. This information is crucial for understanding the molecular structure and electronic properties of these compounds.

Table 1: Infrared (IR) Spectroscopy Data for Sodium 2-anthraquinonesulfonate

Technique	Sample Source	Key Spectral Features
FTIR	Ega-Chemie GmbH & Co KG, Steinheim	Data acquired using a Bruker IFS 85 instrument with a KBr-Pellet technique.[1]



Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Sodium 2-anthraquinonesulfonate

Technique	Instrument	Key Observations
¹H NMR	Varian A-60	Spectrum available through SpectraBase.[1]

Table 3: UV-Vis Spectroscopy Data for Alizarin Red S (a related anthraquinone derivative)

pH Condition	Wavelength of Maximum Absorption (λmax)	Reference
4.0 (acidic)	422 nm	[2]
6.6 (aqueous)	428 nm	[2]
10.0 (basic)	508 nm	[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols outline the standard procedures for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

The IR spectrum for Sodium 2-anthraquinonesulfonate was obtained using the Fourier-Transform Infrared (FTIR) spectroscopy method.[1]

- Sample Preparation: A small amount of the solid sample is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.
- Instrumentation: A Bruker IFS 85 FTIR spectrometer was utilized for the analysis.[1]
- Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The instrument is purged with a dry gas to minimize interference from atmospheric water and



carbon dioxide. The spectrum is recorded over a standard mid-IR range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum for Sodium 2-anthraquinonesulfonate was recorded to determine the proton environment within the molecule.[1]

- Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Instrumentation: A Varian A-60 NMR spectrometer was used for the measurement.[1]
- Data Acquisition: The prepared sample solution is placed in an NMR tube and inserted into
 the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity. A series of
 radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded
 and Fourier-transformed to obtain the NMR spectrum.

UV-Vis Spectroscopy

The UV-Vis absorption spectra for Alizarin Red S, a structurally related compound, were measured to study its electronic transitions under varying pH conditions.[2]

- Sample Preparation: Solutions of the compound are prepared in the desired solvent (e.g., water, buffer solutions) at a known concentration. For pH-dependent studies, a series of buffer solutions with different pH values are used.
- Instrumentation: A Perkin-Elmer Lambda 20 UV-Vis spectrophotometer with 1.0 cm quartz cells was used.[2]
- Data Acquisition: The spectrophotometer is first calibrated with a blank solution (the solvent without the analyte). The sample solution is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm).

Theoretical Models and Cross-Validation

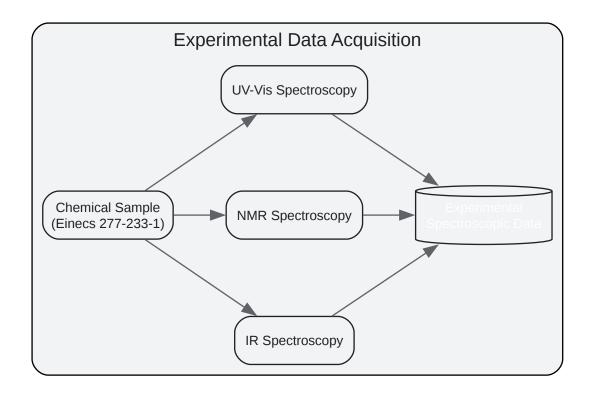


Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These computational methods allow for the optimization of molecular geometry and the calculation of electronic structures, which in turn can be used to simulate various types of spectra.[3]

A cross-validation of experimental and theoretical data involves a systematic comparison of the measured spectra with the computationally predicted spectra. This process helps to:

- Validate the accuracy of the theoretical model.
- Aid in the assignment of spectral peaks to specific molecular vibrations or electronic transitions.
- Provide a deeper understanding of the molecule's structure-property relationships.

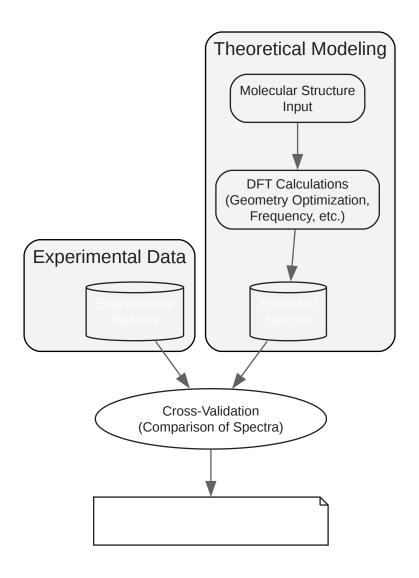
The following diagrams illustrate the logical workflow for such a cross-validation process.



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Caption: Experimental workflow for acquiring spectroscopic data.





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Caption: Logical workflow for cross-validating experimental and theoretical data.

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